molecular formula C14H18Cl2N6O3 B10938600 N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10938600
M. Wt: 389.2 g/mol
InChI Key: GPYRWRZQGIGOOB-UHFFFAOYSA-N
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Description

N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of substituents: The dichloro and nitro groups are introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Coupling of pyrazole rings: The two pyrazole rings are coupled through a propyl linker using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANAMIDE
  • N~1~-[3-(4,5-DICHLORO-1H-TRIAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-TRIAZOL-1-YL)PROPANAMIDE

Uniqueness

N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both dichloro and nitro groups

Properties

Molecular Formula

C14H18Cl2N6O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H18Cl2N6O3/c1-9-13(15)14(16)21(19-9)6-3-5-17-12(23)4-7-20-10(2)11(8-18-20)22(24)25/h8H,3-7H2,1-2H3,(H,17,23)

InChI Key

GPYRWRZQGIGOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCCCN2C(=C(C(=N2)C)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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